
3'-Sialyllactose
描述
3’-Sialyllactose is a sialylated oligosaccharide composed of N-acetylneuraminic acid (sialic acid) linked to lactose. It is one of the most abundant acidic oligosaccharides found in human milk, playing a crucial role in infant health by promoting gut maturation, resistance to gut pathogens, and prebiotic effects .
准备方法
Synthetic Routes and Reaction Conditions
3’-Sialyllactose can be synthesized using multi-enzymatic cascade reactions. One method involves the use of engineered Escherichia coli to co-express multiple enzymes that catalyze the formation of 3’-Sialyllactose from sialic acid and lactose. Optimal conditions for this synthesis include a temperature of 35°C, pH 7.0, and the presence of polyphosphate, cytidine monophosphate, and magnesium ions .
Industrial Production Methods
Industrial production of 3’-Sialyllactose often employs whole-cell biocatalysts. For example, Bacillus subtilis has been engineered to produce 3’-Sialyllactose by introducing genes responsible for the biosynthesis of sialic acid and its subsequent transfer to lactose. This method has shown promising results with high yields and economic competitiveness .
化学反应分析
Types of Reactions
3’-Sialyllactose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in trans-sialylation reactions where sialic acid is transferred from one glycoside to another.
Common Reagents and Conditions
Glycosidic Bond Formation: Enzymes such as sialyltransferases are used to catalyze the formation of glycosidic bonds.
Hydrolysis: Sialidases or neuraminidases can hydrolyze the glycosidic bonds in 3’-Sialyllactose.
Trans-Sialylation: This reaction can be catalyzed by trans-sialidases using sialyl glycosides as donors and lactose as the acceptor
Major Products
The major products of these reactions include sialylated oligosaccharides and free sialic acid, which can be further utilized in various biological processes .
科学研究应用
Immune Modulation and Anti-inflammatory Effects
3'-SL has been shown to exert significant immunomodulatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Rheumatoid Arthritis : A study investigated the prophylactic and therapeutic effects of 3'-SL on collagen-induced arthritis (CIA) in murine models. Results indicated that 3'-SL inhibited the phosphorylation of p65, a key component of the NF-κB signaling pathway, thereby ameliorating disease progression and reducing inflammation . This suggests potential for 3'-SL in treating autoimmune conditions.
- Atherosclerosis : Research demonstrated that both subcutaneous and oral administration of 3'-SL significantly reduced atherosclerosis development in mice by inhibiting TLR4-induced macrophage inflammation. This was associated with decreased expression of pro-inflammatory cytokines such as IL-1β and IL-6 .
- Atopic Dermatitis : 3'-SL has also been shown to alleviate symptoms of atopic dermatitis by promoting regulatory T cell differentiation, which helps maintain immune tolerance and reduce excessive inflammation .
Bone Health
Recent studies highlight the potential of 3'-SL in promoting bone health:
- Osteoporosis : In a study focusing on bone metabolism, treatment with 3'-SL enhanced osteogenic differentiation while inhibiting adipogenic differentiation of human bone marrow stromal cells. This was mediated through the PI3K/AKT signaling pathway, suggesting that 3'-SL could be developed as a therapeutic agent for osteoporosis .
- Bone Loss Prevention : Another study indicated that 3'-SL administration could prevent bone loss by regulating bone homeostasis, particularly in ovariectomized mice models . The findings support its application in preventing osteoporosis-related fractures.
Gut Health and Microbiome Development
As a prebiotic, 3'-SL plays an essential role in shaping the gut microbiome:
- Microbiome Modulation : 3'-SL is recognized for its ability to promote beneficial gut bacteria such as Bifidobacterium, which is crucial for infant gut health . The presence of HMOs like 3'-SL in human milk supports the establishment of a healthy microbiome during early development.
Cardiovascular Health
Emerging evidence suggests that 3'-SL may have cardiovascular benefits:
- Lipid Metabolism : Research indicates that treatment with 3'-SL can improve lipoprotein clearance and reduce triglyceride levels by downregulating the expression of the Sulfatase-2 gene in the liver. This could mitigate cardiovascular risks associated with high triglyceride levels .
Cognitive Development
The cognitive benefits of sialylated HMOs are under investigation:
- Neurocognitive Effects : While some studies suggest minimal influence on cognitive development in animal models, ongoing research aims to clarify the potential neuroprotective roles of HMOs like 3'-SL during critical periods of brain development .
Table: Summary of Applications of 3'-Sialyllactose
作用机制
3’-Sialyllactose exerts its effects by interacting with specific receptors on the surface of cells. It can inhibit the adhesion of pathogens to epithelial cells by acting as a decoy receptor. Additionally, it modulates immune responses by interacting with toll-like receptors and promoting anti-inflammatory pathways .
相似化合物的比较
Similar Compounds
6’-Sialyllactose: Another sialylated oligosaccharide found in human milk, differing in the position of the sialic acid linkage.
2’-Fucosyllactose: A fucosylated oligosaccharide with similar prebiotic effects.
Uniqueness
3’-Sialyllactose is unique in its specific linkage of sialic acid to lactose, which confers distinct biological activities such as enhanced resistance to gut pathogens and modulation of immune responses .
生物活性
3'-Sialyllactose (3'-SL) is a sialylated human milk oligosaccharide (HMO) that plays a significant role in various biological activities, particularly in immune modulation, anti-inflammatory responses, and gut microbiota regulation. This article synthesizes recent research findings on the biological activity of 3'-SL, highlighting its mechanisms of action, health benefits, and potential applications.
Overview of this compound
3'-SL is a trisaccharide composed of lactose and sialic acid linked through an α-2,3 bond. It is one of the most prevalent HMOs in human milk and is recognized for its prebiotic properties and ability to modulate immune responses. Its concentration remains relatively stable throughout lactation, making it a critical component for infant health.
Anti-Inflammatory Effects
Recent studies have demonstrated that 3'-SL possesses significant anti-inflammatory properties. For instance, a study published in Nature Communications revealed that 3'-SL reduces low-grade inflammation by inhibiting TLR4 signaling pathways in macrophages. It was shown to decrease mRNA levels of inflammatory genes and enhance the activity of liver X receptor (LXR) and sterol regulatory element-binding protein-1 (SREBP1), leading to reduced atherosclerosis development in murine models .
Immune Modulation
3'-SL has been found to maintain immune homeostasis by promoting the differentiation of regulatory T cells (Tregs). In a study focusing on atopic dermatitis, oral administration of 3'-SL significantly reduced symptoms by enhancing TGF-β-mediated Treg differentiation and suppressing pro-inflammatory cytokines such as IL-1β and TNF-α . This suggests its potential as a therapeutic agent for inflammatory conditions.
Gut Microbiota Regulation
As a prebiotic, 3'-SL supports the growth of beneficial gut bacteria, particularly bifidobacteria. Research indicates that it can shape the gut microbiota profile, which is crucial for maintaining gut health and preventing infections . The modulation of gut microbiota by 3'-SL may also contribute to its systemic health benefits.
Cardiovascular Health
The anti-inflammatory effects of 3'-SL have implications for cardiovascular health. By mitigating inflammation associated with atherosclerosis, it may reduce the risk factors linked to cardiovascular diseases. A murine study demonstrated that both subcutaneous and oral administration of 3'-SL effectively reduced atherosclerotic lesions .
Bone Health
Emerging research indicates that 3'-SL may also play a role in bone metabolism. A recent study reported that it alleviates bone loss by regulating bone homeostasis, suggesting potential applications in osteoporosis treatment .
Case Studies
- Atherosclerosis Model : In a controlled study involving mice fed with high-fat diets, those treated with 3'-SL showed significantly lower levels of inflammatory markers and reduced plaque formation compared to control groups. This underscores its potential as a dietary supplement for cardiovascular protection .
- Atopic Dermatitis : A clinical trial involving subjects with atopic dermatitis demonstrated that supplementation with 3'-SL led to marked improvements in skin symptoms and reduced levels of IgE antibodies, indicating its efficacy in managing allergic conditions .
属性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZGSVFYNBZVIK-FHHHURIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905216 | |
Record name | 3′-Sialyllactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'-Sialyllactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35890-38-1 | |
Record name | 3′-Sialyllactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylneuraminoyllactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3′-Sialyllactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-SIALYLLACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3'-Sialyllactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。